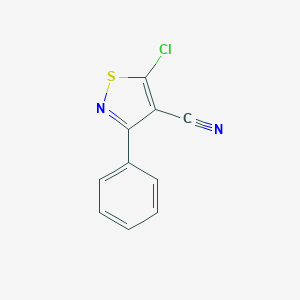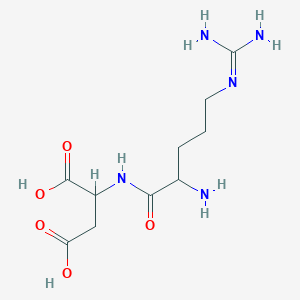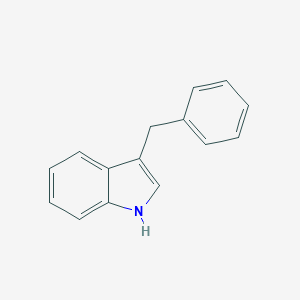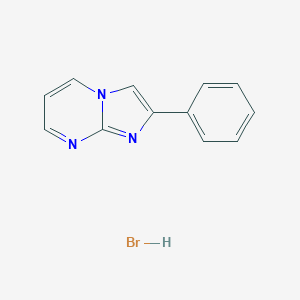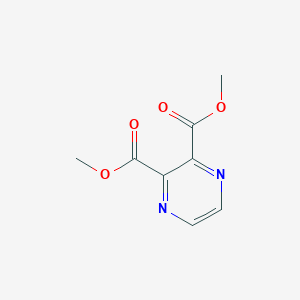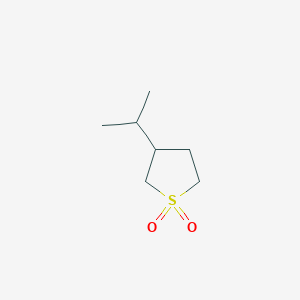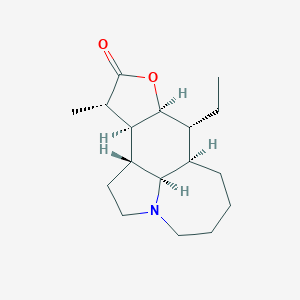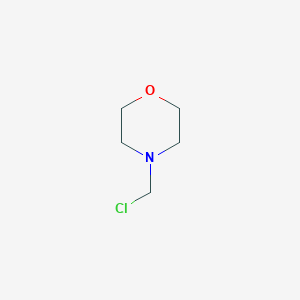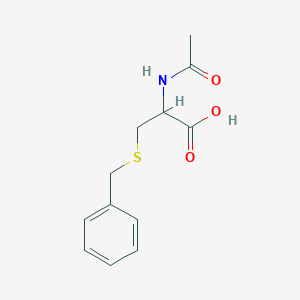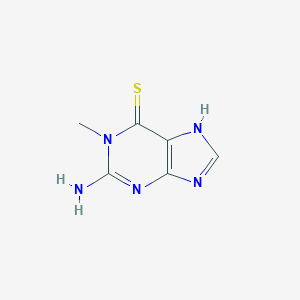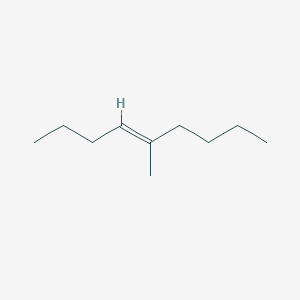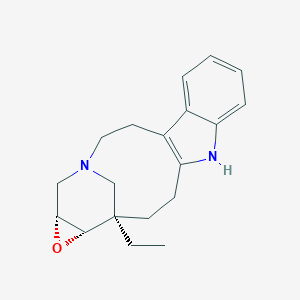
Conoflorine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Conoflorine is a naturally occurring alkaloid that is present in the leaves and roots of the plant, Conopharyngia longifolia. It is a type of indole alkaloid that has been found to possess a variety of biological activities, including anti-inflammatory, antitumor, and antioxidant properties. Conoflorine has been the focus of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Conoflorine
Alkaloid Synthesis in Plant Cell Cultures :
- Research has explored the synthesis of conoflorine in cell suspension cultures of plants like Tabernaemontana divaricata and Tabernanthe iboga. These studies have found that both cultures can synthesize conoflorine, along with other alkaloids. This indicates the potential of these cultures as sources for conoflorine, which could be significant for studying the mechanism of Aspidosperma-type alkaloid formation at the cell-free level (Pawelka & Stöckigt, 1983).
Natural Sources and Chemical Analysis :
- Conoflorine has been isolated from the aerial parts of plants like Vinca sardoa, along with other indole alkaloids. The isolation and identification of these compounds contribute to the understanding of the natural sources and chemical structures of these alkaloids (Nicoletti et al., 1998).
Eigenschaften
CAS-Nummer |
15266-46-3 |
|---|---|
Produktname |
Conoflorine |
Molekularformel |
C19H24N2O |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
(15R,16S,18R)-15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene |
InChI |
InChI=1S/C19H24N2O/c1-2-19-9-7-16-14(13-5-3-4-6-15(13)20-16)8-10-21(12-19)11-17-18(19)22-17/h3-6,17-18,20H,2,7-12H2,1H3/t17-,18-,19-/m1/s1 |
InChI-Schlüssel |
OGDFTQDRHAGLTB-GUDVDZBRSA-N |
Isomerische SMILES |
CC[C@@]12CCC3=C(CCN(C1)C[C@@H]4[C@H]2O4)C5=CC=CC=C5N3 |
SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 |
Kanonische SMILES |
CCC12CCC3=C(CCN(C1)CC4C2O4)C5=CC=CC=C5N3 |
Andere CAS-Nummern |
15266-46-3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



